(R)-3-Methyl-pentanoic acid can be derived from several natural sources, including certain plant oils and animal fats. It is part of the larger family of fatty acids, which are crucial for various biological functions. The compound is categorized as a saturated fatty acid due to the absence of double bonds in its carbon chain. Its CAS Registry Number is 105-43-1, and it can be represented by the SMILES notation "CCC(C)CC(O)=O" and InChI key "IGIDLTISMCAULB-UHFFFAOYSA-N" .
The synthesis of (R)-3-Methyl-pentanoic acid can be achieved through several methods:
The molecular structure of (R)-3-Methyl-pentanoic acid consists of a five-carbon backbone with a methyl group attached to the third carbon atom. The structural formula can be depicted as follows:
(R)-3-Methyl-pentanoic acid participates in several chemical reactions:
The mechanism by which (R)-3-Methyl-pentanoic acid exerts its effects involves:
Studies utilizing nuclear magnetic resonance spectroscopy have provided insights into its reactivity and interactions within biological systems.
(R)-3-Methyl-pentanoic acid exhibits several physical and chemical properties:
(R)-3-Methyl-pentanoic acid has diverse applications across various fields:
(R)-3-Methyl-pentanoic acid (IUPAC name: (R)-3-Methylpentanoic acid) is a branched-chain carboxylic acid with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Its structure features a pentanoic acid backbone with a methyl group (-CH₃) substituted at the third carbon atom, creating a chiral center at this position. The carbon chain follows standard numbering where the carbonyl carbon is designated as C1, making C3 the point of stereogenic asymmetry [3] [5]. The molecule exists as two enantiomers due to this chiral center: the (R)-enantiomer and its (S)-counterpart. This stereochemistry profoundly influences its physicochemical behavior, including boiling point (193–196°C at 743 mm Hg), optical rotation, and intermolecular interactions [2] [3].
The significance of the (R)-configuration extends to its biological recognition and flavor properties. The three-dimensional orientation of atoms around C3 determines how the molecule interacts with chiral environments such as enzyme active sites or olfactory receptors. This enantiomeric specificity is critical in natural product chemistry and flavor science, where the (R)-form often exhibits distinct sensory characteristics compared to the (S)-enantiomer [4] [5]. The compound’s structural framework falls within the broader class of β-methyl branched carboxylic acids, which are notable for their roles in microbial metabolism and fermented food aromas [7] [10].
Table 1: Key Structural and Physical Properties of (R)-3-Methyl-pentanoic Acid
Property | Value/Description |
---|---|
Molecular Formula | C₆H₁₂O₂ |
CAS Registry Number | 105-43-1 |
IUPAC Name | (R)-3-Methylpentanoic acid |
Molecular Weight | 116.16 g/mol |
Boiling Point | 193–196°C (743 mm Hg) |
Chiral Center | Carbon at position 3 (C3) |
Stereochemical Descriptor | R-configuration |
Key Functional Groups | Carboxyl group (-COOH); branched alkyl chain |
The synthesis of 3-methylpentanoic acid has evolved significantly since its first reported preparation in the early 20th century. A landmark procedure was published in Organic Syntheses in 1931 by Vliet, Marvel, and Hsueh, which established a robust method for racemic 3-methylpentanoic acid production [2]. This classical approach involved a multi-step sequence starting with ethyl sec-butylmalonate:
Critical synthetic nuances were identified during this work:
This malonic ester synthesis represented a versatile route to β-substituted carboxylic acids and was later adapted for homologs like n-caproic acid. While modern asymmetric syntheses now exist for enantiopure (R)-3-methylpentanoic acid, this early methodology laid the groundwork for branched-chain fatty acid chemistry and demonstrated the operational challenges in managing foaming, reflux dynamics, and efficient separations in decarboxylative reactions [2].
Table 2: Historical Evolution of 3-Methylpentanoic Acid Synthesis
Year | Synthetic Method | Key Reagents/Conditions | Yield | Reference/Context |
---|---|---|---|---|
1931 | Hydrolysis/decarboxylation of ethyl sec-butylmalonate | KOH/H₂O; H₂SO₄; benzene azeotrope; 193–196°C | 62–65% | Organic Syntheses Coll. Vol. 2 |
Pre-1931 | Heating sec-butylmalonic acid | Thermal decarboxylation | Not reported | Literature method cited in Org. Synth. |
Pre-1931 | Hydrolysis of ethylmagn bromide adduct of N-methylanilide of crotonic acid | Ethylmagnesium bromide; hydrolysis | Not reported | Literature method cited in Org. Synth. |
(R)-3-Methyl-pentanoic acid occurs naturally as a chiral metabolite in dairy products and microbial ecosystems, where its enantiomeric purity influences flavor profiles. In aged cheeses, particularly hard varieties like Parmesan, Romano, and Cheddar, it contributes sharp, pungent notes described as "fermented," "dairy," or "animalic." Analytical studies consistently detect this compound in the volatile fraction of these cheeses, with concentrations varying based on ripening time and microbial consortia [4]. Its formation is linked to the metabolic activity of starter cultures and native microbiota, which generate branched-chain fatty acids through proteolysis of casein-derived amino acids (e.g., leucine and isoleucine) followed by enzymatic decarboxylation and dehydrogenation [10].
In ruminant microbiomes, (R)-3-methyl-pentanoic acid arises from bacterial fermentation pathways. Studies of bovine rumen fluid have demonstrated its production during the metabolism of fibrous plant material by anaerobic bacteria such as Megasphaera elsdenii and Butyrivibrio fibrisolvens. These organisms generate volatile fatty acids (VFAs) as end-products of carbohydrate fermentation, with branched-chain VFAs like 3-methylpentanoic acid deriving from amino acid degradation [7]. Direct-fed microbial (DFM) supplements containing Clostridium beijerinckii and Pichia kudriavzevii enhance the ruminal molar proportion of valerate and related branched acids, indirectly implicating these microbes in the enantioselective biosynthesis of (R)-3-methyl-pentanoic acid [7].
Fermented meat products also harbor this compound, as evidenced by volatile analyses of traditional Italian salamis like salamelle di fegato and mazzafegato. Here, microbial communities dominated by Lactobacillus sakei and Debaryomyces hansenii generate complex volatile organic compound (VOC) profiles during fermentation, with 3-methylpentanoic acid contributing metallic and savory notes. Its presence correlates with the use of liver-containing meat batters, suggesting substrate-dependent microbial transformations [10]. The stability of these microbial consortia across artisanal production sites underscores the ecological role of (R)-3-methyl-pentanoic acid as a signature metabolite in spontaneous fermentations.
Table 3: Natural Occurrence of (R)-3-Methyl-pentanoic Acid in Biological Systems
Source | Biological Context | Concentration/Abundance | Role/Organoleptic Impact |
---|---|---|---|
Aged Cheeses (Parmesan, Cheddar) | Proteolysis of casein by lactic acid bacteria | Not quantified; key volatile | Pungent, fermented notes; enhances savory complexity |
Rumen Fluid (Cattle) | Fermentation by Megasphaera elsdenii and Butyrivibrio spp. | Increased under DFM supplementation | Energy metabolism intermediate; modulates VFA profiles |
Fermented Liver Sausages (Central Italy) | Microbial metabolism during ripening (50+ days) | Detected in VOC profiles | Contributes metallic, umami-like flavors |
Artisan Fermented Sausages | Lactobacillus sakei and Debaryomyces hansenii activity | Component of volatilome | Signature aroma in traditional charcuterie |
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